2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound It features a sulfonyl group attached to a thiophene ring, which is further substituted with a chlorine atom The acetamide moiety is linked to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by chlorosulfonation of 5-chlorothiophene.
Amide Formation: The sulfonyl chloride intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide
- 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. The presence of the chlorine atom on the thiophene ring also adds to its distinct chemical properties.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-9-3-4-10(11(7-9)21-2)16-13(17)8-23(18,19)14-6-5-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGOYWUARCCKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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